5-cyclopropyl-N-[4-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3-thiazol-2-yl]-1H-pyrazole-3-carboxamide
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Overview
Description
5-CYCLOPROPYL-N~3~-[4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-1,3-THIAZOL-2-YL]-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound featuring a pyrazole core, a thiazole ring, and a cyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-CYCLOPROPYL-N~3~-[4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-1,3-THIAZOL-2-YL]-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the pyrazole and thiazole intermediates. The pyrazole ring can be synthesized via cyclocondensation reactions involving hydrazines and 1,3-diketones . The thiazole ring is often prepared through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and solvent choice. The use of catalysts and continuous flow reactors can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-CYCLOPROPYL-N~3~-[4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-1,3-THIAZOL-2-YL]-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole or thiazole rings, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
5-CYCLOPROPYL-N~3~-[4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-1,3-THIAZOL-2-YL]-1H-PYRAZOLE-3-CARBOXAMIDE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Biological Studies: The compound is used to study enzyme inhibition and receptor binding due to its unique structure.
Industrial Applications: It can be used in the synthesis of other complex organic molecules and as a building block in material science.
Mechanism of Action
The mechanism of action of 5-CYCLOPROPYL-N~3~-[4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-1,3-THIAZOL-2-YL]-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to receptors, altering cellular pathways and leading to its observed biological effects . The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-5-amino-pyrazole: Shares the pyrazole core and is used in similar synthetic applications.
4-Cyclopropyl-3-(2-((1-cyclopropyl-1H-pyrazol-4-yl)amino)quinazolin-6-yl)-N-(3-(trifluoromethyl)phenyl)benzamide: Another compound with a cyclopropyl group and pyrazole ring, used in medicinal chemistry.
Uniqueness
5-CYCLOPROPYL-N~3~-[4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-1,3-THIAZOL-2-YL]-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its combination of a pyrazole core, thiazole ring, and cyclopropyl group, which confer distinct chemical and biological properties. This makes it a valuable compound for diverse applications in research and industry .
Properties
Molecular Formula |
C15H16N6OS |
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Molecular Weight |
328.4 g/mol |
IUPAC Name |
5-cyclopropyl-N-[4-(1,3-dimethylpyrazol-4-yl)-1,3-thiazol-2-yl]-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C15H16N6OS/c1-8-10(6-21(2)20-8)13-7-23-15(16-13)17-14(22)12-5-11(18-19-12)9-3-4-9/h5-7,9H,3-4H2,1-2H3,(H,18,19)(H,16,17,22) |
InChI Key |
URBIDUDOINUMNG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1C2=CSC(=N2)NC(=O)C3=NNC(=C3)C4CC4)C |
Origin of Product |
United States |
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